
1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide often involves direct polycondensation reactions, highlighting the importance of selecting appropriate monomers and reaction conditions to achieve high yields and desired properties. For instance, Faghihi and Mozaffari (2008) described the synthesis of new polyamides through polycondensation, indicating methods that could be adapted for synthesizing related compounds, including 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied using techniques like X-ray crystallography. Banerjee et al. (2002) investigated the structure and molecular conformation of a solvated compound, providing insights into the planarity of the methoxyphenyl ring and its connections, which could be relevant for understanding the molecular structure of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives focus on their reactivity and potential for forming new compounds. For example, the cyclization reactions to form pyrrolidine derivatives, as discussed by Bijev et al. (2003), provide a foundation for understanding the chemical reactivity of our compound of interest (Bijev, Prodanova, & Nankov, 2003).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related compounds have been explored to understand their behavior in different environments. The solubility in polar solvents and thermal properties described by Faghihi and Mozaffari (2008) can provide insights into the physical properties of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and potential for chemical modifications, are crucial for understanding the applications of 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Research on related compounds, such as the study by Prek et al. (2015) on the synthesis of pyridines, can shed light on the chemical properties and potential reactivity patterns of our compound of interest (Prek et al., 2015).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-11(5-9(8)2)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFGHDIRMLUNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



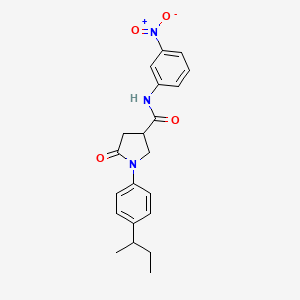
![N-(2,6-dimethylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4015169.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
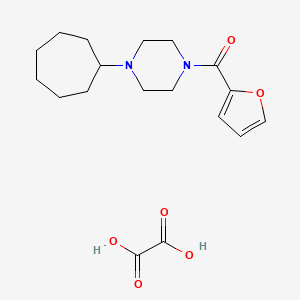
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)
![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)

![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)
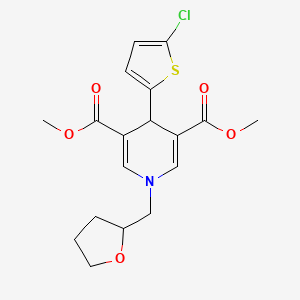
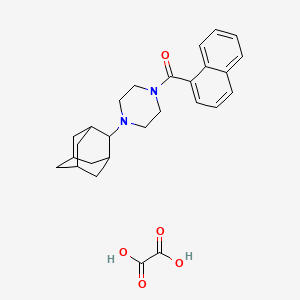
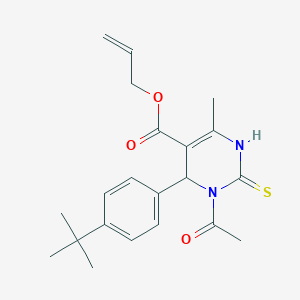
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)